molecular formula C9H8N8O2 B2574988 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034597-42-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2574988
CAS RN: 2034597-42-5
M. Wt: 260.217
InChI Key: CRKHOHRTWIZODG-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound that is part of the 1,2,3-triazole-fused pyrazines . It is a versatile material used in scientific research. Its unique structure enables diverse applications ranging from drug development to material synthesis.


Synthesis Analysis

The synthesis of 1,2,3-triazole-fused pyrazines, such as the compound , can be achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a 1,2,3-triazole ring with a pyrazine ring . This fusion creates a unique heterocyclic structure that is central to the compound’s properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its heterocyclic structure . For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine can lead to the synthesis of related compounds .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds containing the pyrazole and triazole moieties, including variations like [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These structures have shown inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of 5-fluorouracil, a standard chemotherapeutic agent. Additionally, certain compounds demonstrated significant antimicrobial activity, indicating their potential as leads for developing new therapeutic agents (Riyadh, 2011).

Anticancer and Antioxidant Agents

Studies involving the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines have identified compounds with moderate anti-proliferation potential against various cancer cell lines, including MCF7, NCI-H460, and SF-268. Some of these compounds exhibited high growth inhibitory activity against specific cancer cell lines, such as the A498 renal cancer cell line. Furthermore, these compounds showed very high antioxidant activity, surpassing that of widely used reference antioxidants, highlighting their potential as anticancer and antioxidant agents (Bekircan et al., 2005).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and tested in vitro for their activity against the influenza A virus (subtype H5N1). Among the synthesized compounds, several showed significant antiviral activities, suggesting their utility in developing treatments against avian influenza, a pressing global health concern (Hebishy et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been found to exhibit various biological activities. For example, structures containing these heterocyclic nuclei have shown c-Met inhibition, GABA A allosteric modulating activity .

Future Directions

The future directions for the research and application of this compound could involve further exploration of its potential uses in medicinal chemistry, given the biological activities exhibited by similar structures . Additionally, its unique structure could be leveraged for the development of new materials.

properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N8O2/c18-8(5-3-12-16-13-5)11-4-6-14-15-7-9(19)10-1-2-17(6)7/h1-3H,4H2,(H,10,19)(H,11,18)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKHOHRTWIZODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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